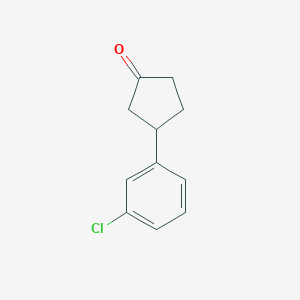

3-(3-Chlorophenyl)cyclopentanone

Description

3-(3-Chlorophenyl)cyclopentanone is a substituted cyclopentanone derivative featuring a chlorophenyl group at the third position of the cyclopentanone ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazoles and hydrazinecarbothioamides. Its synthesis involves reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes to yield precursors for further functionalization . The chlorine substituent enhances the compound’s electrophilicity, making it reactive in nucleophilic aromatic substitution and cyclization reactions. While its standalone biological activity is less documented, its structural analogs have demonstrated significant pharmacological properties, including antioxidant and enzyme-inhibitory effects .

Properties

IUPAC Name |

3-(3-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFXUOFXJARAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635682-02-9 | |

| Record name | 3-(3-chlorophenyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)cyclopentanone can be achieved through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base such as potassium hydroxide . The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the reaction mixture is heated to around 40°C in a solvent like 1,4-dioxane . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

3-(3-Chlorophenyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

3-(3-Chlorophenyl)cyclopentanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound’s biological properties make it useful in the study of enzyme interactions and metabolic pathways.

Medicine: Research has explored its potential as a scaffold for developing novel therapeutics with anticonvulsant, antinociceptive, and antifungal activities.

Industry: It is employed in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes . The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The biological and chemical properties of cyclopentanone derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in this compound is electron-withdrawing, increasing the compound’s reactivity in electrophilic substitutions compared to methoxy or hydroxy groups (electron-donating) in analogs like 3d and 3e. This difference impacts their roles—this compound is primarily a synthetic precursor, while 3d and 3e are bioactive end-products .

- Bioactivity : Methoxy and hydroxy groups in 3d and 3e enhance antioxidant and enzyme-inhibitory activities due to their radical-scavenging capabilities. In contrast, the chloro group lacks such bioactivity but improves stability during synthesis .

- Aliphatic vs. Aromatic Substituents: 3-(3-Butenyl)cyclopentanone, with an aliphatic butenyl group, exhibits lower polarity and higher volatility compared to aromatic-substituted derivatives, making it suitable for flavor/fragrance applications rather than medicinal chemistry .

Computational and Spectroscopic Characterization

- This compound: Characterized via mass spectrometry and molecular modeling (Chem3D Pro 12.0.2), with fragmentation patterns adhering to the nitrogen rule .

- 3d and 3e : Analyzed using NMR, UV-Vis, and HPLC, with computational studies linking their bioactivity to conjugated π-systems and hydrogen-bonding motifs .

Biological Activity

3-(3-Chlorophenyl)cyclopentanone is a compound of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClO

- Structure :

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus cereus | 18 |

| Klebsiella pneumoniae | 25 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in vitro using human cell lines. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. The following table summarizes the IC values observed:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels, which play a critical role in cellular signaling and inflammation.

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the inflammatory process.

- Cell Cycle Arrest : Cytotoxic effects are partly due to the induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a murine model of inflammation, treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.

- Case Study 2 : A clinical trial involving patients with resistant bacterial infections showed promising results when using formulations containing this compound alongside standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.